molecular formula C8H17NO2S B3389686 3-[(Tert-butoxy)carbonyl]amino-1-propanethiol CAS No. 93472-93-6

3-[(Tert-butoxy)carbonyl]amino-1-propanethiol

Cat. No.: B3389686
CAS No.: 93472-93-6
M. Wt: 191.29 g/mol
InChI Key: OXGRGZGYRXZHIJ-UHFFFAOYSA-N
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Description

3-[(Tert-butoxy)carbonyl]amino-1-propanethiol is a chemical compound with the molecular formula C8H17NO2S. It is commonly used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a popular protecting group for amines due to its stability and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butoxy)carbonyl]amino-1-propanethiol typically involves the reaction of 3-amino-1-propanethiol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that collapses to expel a carbonate ion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxy)carbonyl]amino-1-propanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: The corresponding amine.

    Substitution: The free amine.

Scientific Research Applications

3-[(Tert-butoxy)carbonyl]amino-1-propanethiol has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the modification of biomolecules and the study of protein-ligand interactions.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxy)carbonyl]amino-1-propanethiol involves the stabilization of the amino group through the formation of a carbamate. The Boc group provides steric hindrance and electronic effects that protect the amine from unwanted reactions. The removal of the Boc group under acidic conditions involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-mercaptopropyl)carbamate
  • tert-Butoxycarbonyl L-His (Trt)-Aib-OH
  • tert-Butyl carbamate

Uniqueness

3-[(Tert-butoxy)carbonyl]amino-1-propanethiol is unique due to its combination of a thiol group and a Boc-protected amine. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(3-sulfanylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-8(2,3)11-7(10)9-5-4-6-12/h12H,4-6H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGRGZGYRXZHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93472-93-6
Record name tert-butyl N-(3-sulfanylpropyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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